molecular formula C4H11NO3S B2355459 N-methoxypropane-1-sulfonamide CAS No. 1328469-99-3

N-methoxypropane-1-sulfonamide

Cat. No. B2355459
CAS RN: 1328469-99-3
M. Wt: 153.2
InChI Key: KOMPADYDOXSGCR-UHFFFAOYSA-N
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Description

N-methoxypropane-1-sulfonamide is an organic chemical compound with the chemical formula C4H11NO3S. It is an organosulfur compound .


Synthesis Analysis

The synthesis of sulfonamides, including N-methoxypropane-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride . The oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides .


Molecular Structure Analysis

The molecular structure of N-methoxypropane-1-sulfonamide includes a tetrahedral sulfur center with four different groups attached . The stereogenic sulfur center of sulfonamides can act as viable chiral templates that can be employed in asymmetric syntheses .


Chemical Reactions Analysis

Sulfonamides, including N-methoxypropane-1-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .


Physical And Chemical Properties Analysis

N-methoxypropane-1-sulfonamide is a liquid at room temperature. It has a molecular weight of 153.2 . The polymorphism of the pharmacological compounds is one of the most important problems in the pharmaceutical industry for the design and development of new drugs .

Scientific Research Applications

Facile N-Arylation of Amines and Sulfonamides

A study by Liu and Larock (2003) developed a transition-metal-free N-arylation procedure for amines and sulfonamides, which yields arylated products under mild conditions. This process showed excellent regioselectivity and high yields, particularly with methoxy-substituted aryl triflates, demonstrating the chemical versatility and applicability of sulfonamides in organic synthesis (Liu & Larock, 2003).

Environmental Detection and Degradation

A method for detecting sulfonamide residues in chicken meat and eggs using high-performance liquid chromatography was established by Premarathne et al. (2017), highlighting the environmental and food safety concerns related to sulfonamides and the need for effective detection methods (Premarathne et al., 2017).

Antibiotic Degradation

The degradation of sulfamethoxazole and related sulfonamides by thermo-activated persulfate oxidation was investigated by Ji et al. (2015). This study revealed that this process could be an efficient approach for the remediation of water contaminated by sulfonamides, addressing environmental pollution concerns (Ji et al., 2015).

Polymerization Studies

Guo et al. (2000) explored the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) through electrohydrodynamic processing. This work contributes to the field of polymer chemistry, demonstrating the potential of sulfonamide derivatives in the synthesis of conductive polymers (Guo et al., 2000).

Antitumor Properties

A study by Owa et al. (2002) evaluated sulfonamide-focused libraries in cell-based antitumor screens, discovering potent cell cycle inhibitors that have progressed to clinical trials. This highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Owa et al., 2002).

Mechanism of Action

Target of Action

N-methoxypropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its disruption can inhibit bacterial growth .

Mode of Action

Sulfonamides, including N-methoxypropane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of dihydropteroate, a precursor of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids. As a result, DNA replication and cell division in bacteria are hindered, leading to bacteriostatic effects .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of N-methoxypropane-1-sulfonamide’s action is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This can lead to the effective treatment of bacterial infections.

Action Environment

The efficacy and stability of N-methoxypropane-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s absorption and metabolism .

Safety and Hazards

The safety information for N-methoxypropane-1-sulfonamide includes hazard statements H227, H315, H319, H335, which indicate that it is a potential hazard due to its flammability and its ability to cause skin and eye irritation and respiratory discomfort .

Future Directions

Sulfonimidates, including N-methoxypropane-1-sulfonamide, have seen a resurgence in interest as intermediates to access other important organosulfur compounds . The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure .

properties

IUPAC Name

N-methoxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-3-4-9(6,7)5-8-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMPADYDOXSGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxypropane-1-sulfonamide

CAS RN

1328469-99-3
Record name N-methoxypropane-1-sulfonamide
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